2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 4-chlorophenyl group and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, a process commonly referred to as “click chemistry.” One common method involves the reaction of 4-chlorophenyl azide with propargyl aldehyde under copper(I) catalysis to form the desired triazole compound . The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-4-carboxy-[1,2,3]triazole.
Reduction: 2-(4-Chlorophenyl)-4-hydroxymethyl-[1,2,3]triazole.
Substitution: 2-(4-Aminophenyl)-4-formyl-[1,2,3]triazole (when using amines).
Scientific Research Applications
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent.
Biology: It has been used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The triazole moiety is known for its stability and ability to form coordination complexes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the formyl group can participate in covalent bonding with nucleophilic residues, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound has a similar triazole core but with different substituents, leading to variations in biological activity.
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct chemical and biological properties.
Uniqueness
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the 4-chlorophenyl and formyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)triazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXYJQYFWKOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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